molecular formula C15H21N3O3 B2398882 ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate CAS No. 2034380-98-6

ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate

Cat. No.: B2398882
CAS No.: 2034380-98-6
M. Wt: 291.351
InChI Key: NNCGNQLTUWMMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system with two fused pyrazine rings. Key structural elements include:

  • 2-Cyclopropyl substitution: A small, rigid cyclopropyl group at position 2, which enhances metabolic stability compared to bulkier substituents .
  • 4-Oxobutanoate ester: A ketone-linked butanoate ester at position 4, influencing solubility and bioavailability .

The compound is hypothesized to target kinase enzymes due to structural similarities with known kinase inhibitors (e.g., pyrazolo-pyrazine derivatives in medicinal chemistry) .

Properties

IUPAC Name

ethyl 4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-2-21-15(20)6-5-14(19)17-7-8-18-12(10-17)9-13(16-18)11-3-4-11/h9,11H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCGNQLTUWMMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN2C(=CC(=N2)C3CC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate often involves multi-step synthetic procedures. These include the cyclization of appropriate precursors under controlled conditions, typically involving catalytic or base-mediated transformations. Key steps often include the formation of the pyrazolo-pyrazine core and subsequent esterification reactions to attach the ethyl and oxobutanoate groups.

Industrial Production Methods: On an industrial scale, the production methods would be optimized for efficiency and yield, employing large-scale reactors and automated processes to ensure consistency. High-pressure hydrogenation, catalytic cyclization, and esterification processes are commonly used, with attention to minimizing by-products and maximizing purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions including:

  • Oxidation: : Conversion to corresponding ketones or carboxylic acids.

  • Reduction: : Conversion to alcohols or hydrocarbons.

  • Substitution: : Replacement of functional groups, often facilitated by nucleophilic or electrophilic agents.

Common Reagents and Conditions: The reactions typically require reagents such as hydrogen gas, oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles (e.g., amines, thiols). Conditions include controlled temperatures and pH, often requiring inert atmospheres to prevent side reactions.

Major Products: The reactions yield a range of products including alcohols, ketones, carboxylic acids, and substituted derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit significant antitumor properties. Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate could potentially act as an antitumor agent by inhibiting specific cancer cell pathways. The structural modifications associated with this compound allow for enhanced interaction with biological targets, which is crucial for developing effective anticancer therapies .

Neurological Disorders

This compound may also play a role in treating neurological disorders through its interaction with metabotropic glutamate receptors (mGluRs). Specifically, derivatives of dihydropyrazolo compounds have been identified as negative allosteric modulators of mGluR2 and mGluR3 receptors. Such modulation can be beneficial for conditions like anxiety and depression, where glutamate signaling is disrupted .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. Case studies highlight various derivatives that demonstrate enhanced activity against specific targets while maintaining low toxicity profiles. For instance, modifications to the cyclopropyl group or the oxobutanoate moiety can lead to improved binding affinities and selectivity towards desired receptors .

Synthesis and Functionalization

The synthesis of this compound involves several synthetic pathways that enhance its bioactivity. Recent advances in synthetic methodologies have allowed for the efficient production of this compound and its analogs. Techniques such as microwave-assisted synthesis and green chemistry approaches are being explored to minimize environmental impact while maximizing yield and purity .

Potential Commercial Applications

The commercial potential of this compound is significant due to its diverse pharmacological properties. As research progresses, compounds with similar structures have already reached the market as therapeutic agents for various diseases. The ongoing exploration of this compound could lead to new drug candidates that address unmet medical needs in oncology and neurology .

Mechanism of Action

The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. Its fused pyrazolo-pyrazine core can bind to specific active sites, modulating biochemical pathways. The cyclopropyl and oxobutanoate groups can enhance its binding affinity and specificity, making it a potent agent in various biological and chemical processes.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name (Source) Core Structure Key Modifications
Target Compound Pyrazolo[1,5-a]pyrazine 2-Cyclopropyl, 4-oxobutanoate ester
Compound 12a () Pyrazolo[1,5-a]pyrano[2,3-d]pyrimidine Fused pyranopyrimidine system; 5,8-diamino, 7-cyano, 2-hydroxy substituents
Compound 3a-e () Pyrazolo[1,5-a]pyrimidin-7-one Pyrimidinone ring; methyl carboxylate at position 5
Compound 9a () Triazolo[1,5-a]pyrazine Triazole-pyrazine fusion; dichlorobenzyl and acetamide substituents
Compound w7 () Pyrazolo[1,5-a]pyrazine 4-Aminophenyl group; pyrimidine-diamine side chain

Key Observations :

  • The target compound’s pyrazolo[1,5-a]pyrazine core is shared with Compound w7, but substituents diverge significantly .

Substituent Analysis

Substituent Type Target Compound Analogues (Examples) Impact on Properties
Position 2 Cyclopropyl Phenyl (), H () Cyclopropyl enhances rigidity and metabolic stability
Position 4 4-Oxobutanoate ester Methyl carboxylate (), acetamide () Butanoate ester balances lipophilicity/solubility
Additional Groups None Amino/cyano (), dichlorobenzyl () Polar groups (e.g., amino) improve water solubility .

Trends :

  • Transition-metal catalysis (e.g., Pd in ) is prevalent for C–N bond formation in pyrazolo-pyrazines.
  • Solvent systems vary: toluene (), 1,4-dioxane (), or aqueous-alcohol mixtures ().

Biological Activity

Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12_{12}H17_{17}N3_3O2_2
  • Molecular Weight: 235.28 g/mol

This compound exhibits its biological activity primarily through the modulation of specific biochemical pathways. Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzymatic Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
  • Antiviral Activity: Similar derivatives have shown efficacy against viral infections by interfering with viral replication processes.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description References
AntiviralExhibits activity against Hepatitis B Virus (HBV)
AnticancerPotential anticancer properties observed
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies and Research Findings

  • Antiviral Studies:
    • A study highlighted the compound's interaction with the HBV capsid, demonstrating significant anti-HBV activity with low cytotoxicity. The mechanism involves disrupting the assembly of the viral capsid, thereby reducing HBV replication significantly .
  • Anticancer Potential:
    • Research into pyrazolo[1,5-a]pyrimidines suggests that structural analogs can inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways involved in tumor growth has been noted in preliminary studies .
  • Enzymatic Activity:
    • Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, suggesting a potential role in managing hyperlipidemia and related conditions .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution properties. Its low cytotoxicity profile enhances its potential for therapeutic applications.

Q & A

Q. What are the common synthetic routes for ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Cyclization : Precursors (e.g., pyrazolo-pyrazine derivatives) are cyclized under reflux in dry toluene for 24 hours, achieving yields up to 98% .
  • Esterification : Ethyl groups are introduced via reaction with ethyl propiolate in aqueous-alcohol media under ultrasonic irradiation, enhancing reaction efficiency by 30% compared to conventional heating .
  • Optimization : Solvent choice (e.g., toluene vs. DMF) and catalysts (e.g., KHSO₄ at 10 mol%) are critical for purity (>95%) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal parameters (e.g., triclinic system with a = 7.1709 Å, R factor = 0.041) to confirm molecular packing and dihedral angles .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., δ = 10.46 ppm for NH in DMSO-d₆) and carbonyl groups .
  • IR spectroscopy : Detects functional groups like C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

Q. What analytical techniques are employed to monitor reaction progress and purity during synthesis?

  • Methodological Answer :
  • Thin-layer chromatography (TLC) : Tracks intermediate formation using Rf values .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight accuracy (e.g., observed m/z 406.9 vs. calculated) .
  • Elemental analysis : Confirms stoichiometry (e.g., C: 64.2%, H: 5.3%, N: 10.1%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Methodological Answer :
  • Solvent polarity : Toluene improves cyclization efficiency, while DMF enhances solubility of polar intermediates .
  • Catalyst loading : KHSO₄ at 10 mol% in aqueous-alcohol media reduces side reactions .
  • Temperature control : Maintaining 80–100°C during esterification prevents decomposition .
  • Scalability : Continuous flow reactors achieve >90% purity in gram-scale syntheses .

Q. What strategies resolve contradictions in spectroscopic data interpretation for complex derivatives?

  • Methodological Answer :
  • 2D NMR techniques : HSQC and COSY correlate ambiguous proton-carbon signals (e.g., distinguishing NH from aromatic protons) .
  • X-ray validation : Crystallographic data resolve structural ambiguities, such as confirming the trans configuration of substituents .
  • Comparative analysis : Synthesizing and characterizing intermediates (e.g., brominated analogs) clarifies spectral anomalies .

Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Metabolic stability : Liver microsomes (human/rat) quantify phase I/II metabolism rates .
  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
  • Plasma protein binding : Equilibrium dialysis measures unbound fraction (e.g., 85% bound to albumin) .
  • CYP450 inhibition : Fluorescence-based assays screen for cytochrome P450 interactions (IC₅₀ > 10 μM indicates low toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.